2-Nitrobenzaldehyde semicarbazone
Overview
Description
2-Nitrobenzaldehyde semicarbazone is a compound that can be synthesized through the reaction of carbamoyl nitroso compounds with amines. The process involves the oxidation of N-hydroxyureas to produce carbamoyl nitroso compounds, which then condense with amines to form semicarbazones. These semicarbazones are also known as carbamoyl hydrazones. The reaction favors the formation of semicarbazones, especially when an excess of amine is used, despite the potential competition from the substitution of the nitrosyl moiety to afford the corresponding urea .
Synthesis Analysis
The synthesis of semicarbazones from carbamoyl nitroso compounds is a novel reaction pathway that involves the unexpected formation of semicarbazones when these compounds are treated with amines. The reaction is presumed to proceed via isomerization of an initially generated acyl azo compound, leading to the semicarbazone as the major product when an excess of amine is present .
Molecular Structure Analysis
While the specific molecular structure of 2-nitrobenzaldehyde semicarbazone is not detailed in the provided papers, the related structures of metal complexes with 2-carboxybenzaldehyde thiosemicarbazone have been investigated. These complexes exhibit an octahedral geometry for Ni(II) and a tetragonal geometry for Cu(II), indicating the versatility of semicarbazones in forming various geometrical arrangements in coordination compounds .
Chemical Reactions Analysis
The chemical reactivity of semicarbazones is highlighted by their ability to form complexes with metal ions. In the case of 2-carboxybenzaldehyde thiosemicarbazone, the ligand forms complexes with Ni(II) and Cu(II) ions. The formation of these complexes is supported by various spectroscopic and analytical techniques, suggesting that semicarbazones can act as tridentate Schiff base ligands and participate in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-nitrobenzaldehyde semicarbazone itself are not explicitly mentioned in the provided papers. However, the related metal complexes of 2-carboxybenzaldehyde thiosemicarbazone have been characterized by analytical methods, molar conductivity, magnetic susceptibility measurements, FT-IR, ESR, (1)H NMR, and electronic spectral analysis. These complexes were found to be non-electrolytic in nature, which provides insight into the potential properties of semicarbazone derivatives, such as solubility and electrical conductivity .
Relevant Case Studies
The metal complexes of 2-carboxybenzaldehyde thiosemicarbazone have been subjected to anticancer studies against human breast cancer cell lines MCF-7, where minimum inhibitory concentrations were calculated. Additionally, these complexes were tested for antibacterial activity using the Kirby-Bauer single disk susceptibility test, demonstrating the potential biomedical applications of semicarbazone derivatives .
Scientific Research Applications
Application 1: Analytical Chemistry
- Specific Scientific Field : Analytical Chemistry .
- Summary of the Application : 2-Nitrobenzaldehyde semicarbazone (2-NBA-SC) is used as an analytical reference standard for the determination of 2-NBA-SC in various samples . It has been used in the analysis of animal muscle tissues, milk of dairy cows, azodicarbonamide-treated flour samples, and shrimp dosed with nitrofurans .
- Methods of Application or Experimental Procedures : The compound is used in solid-phase extraction (SPE) and high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) equipped with electrospray ionization (ESI) source and multiple reaction monitoring (MRM) detection . In another method, 2-nitrobenzaldehyde was used as an active reagent to react with semicarbazide. The reaction product, 2-nitrobenzaldehyde semicarbazone (2-NSEM), was quantified by differential pulse voltammetry .
- Results or Outcomes Obtained : A linear relationship was obtained between the peak current and 2-NSEM concentration in the range from 0 to 100 μg/L (R² = 0.999). The limit of detection (LOD) was calculated to be 3 μg/kg (signal to noise ratio of 3), which is lower than LOD obtained by direct differential pulse voltammetry determination of semicarbazide .
Application 2: Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : 2-Nitrobenzaldehyde semicarbazone has been used in the synthesis and evaluation of semicarbazone- and thiosemicarbazone-based cathepsin B inhibitors . Cathepsin B is a lysosomal cysteine protease that plays multiple roles in physiological and pathological processes, including cancer .
- Methods of Application or Experimental Procedures : The compound was synthesized and evaluated for its inhibitory effect on cathepsin B . Among the differently functionalized semicarbazones, chloro-substituted compounds have been found to inhibit cathepsin B most effectively .
- Results or Outcomes Obtained : The designed derivatives have been found to be competitive inhibitors to cathepsin B . The results of docking experiments also show a decrease in energy after ligand–enzyme active site interaction supporting the designed compounds as inhibitors to cathepsin B .
Application 3: Pharmaceutical Toxicology
- Specific Scientific Field : Pharmaceutical Toxicology .
- Summary of the Application : 2-Nitrobenzaldehyde semicarbazone is used as an analytical standard in pharmaceutical toxicology .
- Methods of Application or Experimental Procedures : The compound is used in various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
- Results or Outcomes Obtained : The compound provides highly accurate and reliable data analysis in pharmaceutical toxicology .
Application 4: Food Safety
- Specific Scientific Field : Food Safety .
- Summary of the Application : 2-Nitrobenzaldehyde semicarbazone (2-NBA-SC) is used as an analytical reference standard for the determination of 2-NBA-SC in shrimp samples .
- Methods of Application or Experimental Procedures : The compound is used in liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) .
- Results or Outcomes Obtained : The compound provides highly accurate and reliable data analysis in food safety .
Application 5: Dye Synthesis
- Specific Scientific Field : Dye Synthesis .
- Summary of the Application : 2-Nitrobenzaldehyde, a precursor to 2-Nitrobenzaldehyde semicarbazone, is an intermediate in an early route to indigo, a water-insoluble dye commonly used to dye jeans and other fabrics .
- Methods of Application or Experimental Procedures : In the Baeyer-Drewson indigo synthesis, 2-nitrobenzaldehyde condenses with acetone in basic aqueous solution to yield indigo in a one-pot synthesis .
- Results or Outcomes Obtained : The synthesis results in the production of indigo, a widely used dye .
Application 6: Photoprotection
- Specific Scientific Field : Photoprotection .
- Summary of the Application : 2-Nitrobenzaldehyde has been shown to be a useful photoremovable protecting group for various functions .
- Methods of Application or Experimental Procedures : The compound is used as a photoprotective group in various chemical reactions .
- Results or Outcomes Obtained : The compound provides effective photoprotection for various functions .
Safety And Hazards
Future Directions
2-Nitrobenzaldehyde can react with chitosan to form 2-nitrobenzyl-chitosan, which is soluble in trifluoroacetic acid and can also be electrospun into nanofiber matrices . On photolysis, the nitrobenzyl group is cleaved to form neat chitosan nanofiber matrices . This principle has been applied for the preparation of gelatin nanofiber matrices .
properties
IUPAC Name |
[(E)-(2-nitrophenyl)methylideneamino]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOKLBSECDAYSM-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016461 | |
Record name | 2-Nitrobenzaldehyde semicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrobenzaldehyde semicarbazone | |
CAS RN |
16004-43-6, 16604-43-6 | |
Record name | 2-Nitrobenzaldehyde semicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitrobenzaldehyde semicarbazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.